
1-(1,3-benzodioxol-5-ylmethyl)-N-cycloheptyl-4-piperidinecarboxamide
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-N-cycloheptyl-4-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound is commonly referred to as BH-2, and it has been widely used in scientific research due to its potential therapeutic effects. BH-2 has been found to exhibit a range of biochemical and physiological effects, and it has been studied for its mechanism of action and its potential applications in various fields of research.
Mecanismo De Acción
BH-2 acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a range of physiological and pathological processes. The sigma-1 receptor is located in various regions of the brain, including the hippocampus, cortex, and cerebellum, and it plays a role in the regulation of neuronal excitability, neurotransmitter release, and cell survival. BH-2 has been found to bind to the sigma-1 receptor with high affinity, thereby blocking its activity and exerting its neuroprotective effects.
Biochemical and Physiological Effects:
BH-2 has been shown to exhibit a range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of oxidative stress, and the modulation of various signaling pathways. BH-2 has been found to protect against neuronal damage induced by various insults, including oxidative stress, excitotoxicity, and ischemia. Additionally, BH-2 has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BH-2 has several advantages for use in laboratory experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, BH-2 also has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
BH-2 has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Future research should focus on further elucidating the mechanism of action of BH-2 and its potential applications in the treatment of specific neurological disorders. Additionally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
BH-2 has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a range of physiological and pathological processes. BH-2 has been shown to exhibit neuroprotective effects, and it has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-N-cycloheptylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-21(22-18-5-3-1-2-4-6-18)17-9-11-23(12-10-17)14-16-7-8-19-20(13-16)26-15-25-19/h7-8,13,17-18H,1-6,9-12,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTPWJAXOUSDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



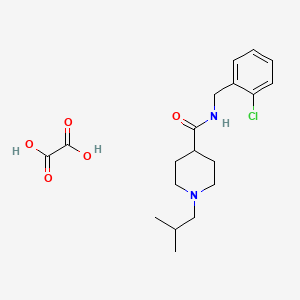
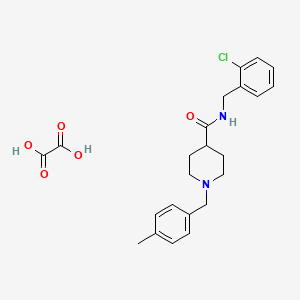
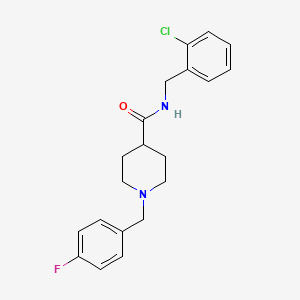
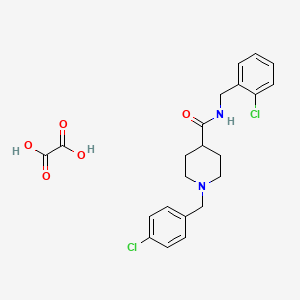
![N-(2-chlorobenzyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949552.png)
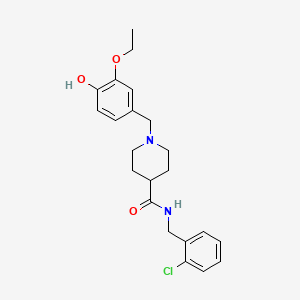
![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)

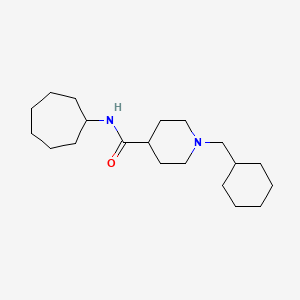


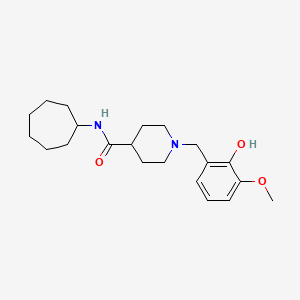
![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)
![1-[4-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949615.png)